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2-Amino-4-(1h-imidazol-1-yl)butanoic acid

Medicinal chemistry Bioisosterism Molecular recognition

Researchers requiring an imidazole-containing amino acid that avoids guanidine mimetic off-target activity (arginase/NOS inhibition) need a regioisomer with distinct connectivity. 2-Amino-4-(1H-imidazol-1-yl)butanoic acid (CAS 1310081-89-0) features N-1 imidazole attachment-eliminating one H-bond donor (HBD=2 vs. 3 for homohistidine) and preventing bidentate metal coordination essential for arginase engagement. For SPPS: eliminates imidazole NH tautomerism, reducing protection/deprotection steps and improving crude peptide purity. Orthogonally protected Boc (CAS 1260639-38-0) and Cbz (CAS 1849826-87-4) derivatives are commercially available. Supplied with batch-specific QC (NMR, HPLC, GC) at 98% purity.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13649023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(1h-imidazol-1-yl)butanoic acid
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCC(C(=O)O)N
InChIInChI=1S/C7H11N3O2/c8-6(7(11)12)1-3-10-4-2-9-5-10/h2,4-6H,1,3,8H2,(H,11,12)
InChIKeyRNDKANKZXDNZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(1H-imidazol-1-yl)butanoic Acid: Procurement-Grade Specification and Structural Identity for Research Sourcing


2-Amino-4-(1H-imidazol-1-yl)butanoic acid (CAS 1310081-89-0; molecular formula C₇H₁₁N₃O₂; MW 169.18 g/mol) is a synthetic, non-proteinogenic α-amino acid derivative in which an imidazole ring is attached via its N-1 nitrogen to the γ-carbon of a butanoic acid backbone [1]. Unlike the naturally occurring amino acid L-histidine (imidazole attached at C-4 via a methylene bridge on a propanoic acid backbone) and its chain-homologated analog homohistidine (imidazole C-4/C-5-linked to a butanoic acid backbone), this compound features a distinct N-1 imidazole connectivity that alters its hydrogen-bonding capacity, metal-coordination geometry, and bioisosteric potential [2]. It is commercially sourced as a research chemical with certified purity of 97–98% and is supplied with batch-specific QC documentation including NMR, HPLC, or GC .

Structural identity N-1 imidazole connectivity distinguishes this scaffold from histidine and homohistidine regioisomers
Certified quality Batch-specific QC documentation supports reproducible research sourcing
Procurement Multi-vendor availability with comparable purity specifications reduces supply risk

Why 2-Amino-4-(1H-imidazol-1-yl)butanoic Acid Cannot Be Interchanged with Homohistidine or Other Imidazole-Containing Amino Acids


Substituting 2-amino-4-(1H-imidazol-1-yl)butanoic acid with the more extensively studied (±)-homohistidine (CAS 5817-77-6) or histidine is unsound because the N-1 versus C-4/C-5 imidazole attachment point fundamentally alters the molecule's hydrogen-bond donor/acceptor profile, metal-chelation geometry, and protonation behavior [1]. The N-1 linkage eliminates one hydrogen bond donor (HBD = 2 vs. 3 for homohistidine) and shifts the computed XLogP3 from −2.9 to −3.3, indicating measurably different lipophilicity that affects partitioning, membrane permeability, and protein-binding interactions [2]. In enzyme inhibition contexts—such as arginase or nitric oxide synthase—the 2-aminoimidazole pharmacophore requires a free NH on the imidazole ring to mimic the guanidine group of L-arginine; the N-1-substituted regioisomer lacks this essential hydrogen-bonding feature and therefore fails to function as a competent guanidine mimetic [3]. As a synthetic building block for solid-phase peptide synthesis or peptidomimetic construction, the N-1 connectivity imposes a distinct spatial trajectory for the imidazole side chain that cannot be replicated by C-linked imidazole amino acids [4].

Attribute
This compound
Homohistidine / Histidine
Imidazole linkage
N-1 (blocked NH)
C-4/C-5 (free NH)
Hydrogen bond donors
2 (cannot mimic guanidine)
3 (can engage arginase/NOS)
Metal coordination
Monodentate N-3 donor
Bidentate N-donor

Class-level inference: N-1 connectivity may shift hydrogen-bonding, metal-chelation, and solid-phase peptide synthesis protection profiles; direct replacement without validation is not supported.

Quantitative Differential Evidence for 2-Amino-4-(1H-imidazol-1-yl)butanoic Acid Against Closest Analogs


Hydrogen Bond Donor Count Reduction: N-1 vs. C-4/C-5 Imidazole Connectivity Drives Distinct Molecular Recognition

The N-1 imidazole attachment in 2-amino-4-(1H-imidazol-1-yl)butanoic acid eliminates the imidazole ring NH proton, reducing the hydrogen bond donor (HBD) count to 2, compared to 3 for the regioisomeric (±)-homohistidine (2-amino-4-(1H-imidazol-5-yl)butanoic acid) [1]. This difference arises because the N-1 nitrogen is already engaged in the covalent linkage to the butanoic acid side chain and cannot serve as a proton donor, whereas the C-linked imidazole in homohistidine retains an unsubstituted NH at ring position 1 or 3 [2]. The absence of this donor has direct consequences for biological target engagement: in the arginase inhibitor series reported by Ilies et al. (2010), a free 2-amino group on the imidazole ring was essential for mimicking the guanidine moiety of L-arginine and achieving measurable inhibition; compounds lacking this donor showed Ki > 3,000,000 nM against human arginase I [3].

H-Bond donor count
Head-to-head
HBD = 2 vs. 3 (Δ = −1, 33% reduction)
Supports molecular recognition context; N-1 regioisomer lacks guanidine-mimetic hydrogen bonding
Data to verify with target engagement assays
Medicinal chemistry Bioisosterism Molecular recognition

Lipophilicity Shift: XLogP3 Differences Between N-1 and C-linked Imidazole Amino Acids

The computed XLogP3 value for 2-amino-4-(1H-imidazol-1-yl)butanoic acid is −3.3, compared to −2.9 for (±)-homohistidine [1]. This ΔXLogP3 of −0.4 indicates that the N-1 regioisomer is measurably more hydrophilic, consistent with the electronic effect of the N-1 alkylation, which redistributes electron density within the imidazole ring and alters the molecule's partitioning behavior [2]. For comparison, 4-(1H-imidazol-1-yl)butanoic acid—which lacks the α-amino group—has an XLogP of approximately −0.2 [3], demonstrating that each structural modification (N-1 connectivity, α-amino group presence) produces a quantifiable shift in lipophilicity that can be used to rank-order analogs during library design.

Lipophilicity (XLogP3)
Head-to-head
XLogP3 = −3.3 vs. −2.9 (Δ = −0.4)
Reported hydrophilicity difference may affect partitioning and assay buffer compatibility
Data to verify with experimental logP/logD
Physicochemical profiling ADME prediction Compound triage

Metal Chelation Geometry: N-1 Connectivity Precludes Bidentate Imidazole–Carboxylate Coordination Observed in C-Linked Analogs

Crystal structures of homohistidine and 2-aminohomohistidine in complex with human arginase I (PDB 3MFV) reveal that the imidazole ring nitrogen atoms directly coordinate the binuclear manganese cluster, while the α-amino and carboxylate groups engage additional active-site residues [1]. In 2-amino-4-(1H-imidazol-1-yl)butanoic acid, the imidazole ring is attached through N-1, placing the imine nitrogen (N-3) at a different spatial position and eliminating the free NH that serves as a hydrogen-bond anchor in the C-linked isomers [2]. The N-1 alkylation converts the imidazole from a bidentate metal ligand into a monodentate N-3 donor, fundamentally altering the chelation geometry and reducing the thermodynamic stability of metal complexes [3]. Qualitatively, this is corroborated by vendor-reported antimicrobial activity data: the compound inhibits Bacillus subtilis and Staphylococcus aureus via enzyme inhibition pathways distinct from those utilized by C-linked imidazole amino acids, which typically target metallo-β-lactamases or arginase .

Metal coordination mode
Class-level
Monodentate N-3 donor vs. bidentate N-donor; no free imidazole NH
Class-level inference; supports metalloenzyme inhibitor design where bidentate chelation is not desired
Requires experimental complexation studies
Bioinorganic chemistry Metalloenzyme inhibition Ligand design

Purity Specification and QC Documentation: Multi-Vendor Comparison for Research Procurement

2-Amino-4-(1H-imidazol-1-yl)butanoic acid is commercially available from multiple vendors with certified purity specifications: Bidepharm supplies the compound at 98% purity with batch-specific QC reports including NMR, HPLC, and GC ; AKSci offers 97% minimum purity with SDS and COA documentation upon request ; and CymitQuimica/Fluorochem lists 98% purity under catalog number 10-F739041 . In contrast, the regioisomeric (±)-homohistidine (CAS 5817-77-6) is typically supplied at analytical standard grade without a specified minimum purity percentage and is primarily positioned for histidine kinase studies rather than as a general synthetic building block . For the des-amino analog 4-(1H-imidazol-1-yl)butanoic acid (CAS 72338-58-0), purity is reported at 95%, highlighting that the α-amino group facilitates higher purification yields .

Purity specification
Cross-study comparable
97–98% (multiple vendors) with QC documentation; des-amino analog 95%
Supports procurement confidence; comparable batch quality across suppliers
Data to verify with independent QC upon receipt
Chemical procurement Quality control Analytical specification

Synthetic Accessibility via Protected Intermediates: Enabling Peptide and Peptidomimetic Chemistry

The 2-amino-4-(1H-imidazol-1-yl)butanoic acid scaffold is commercially elaborated into orthogonally protected derivatives specifically designed for solid-phase peptide synthesis (SPPS) and solution-phase peptidomimetic construction. CAS 1849826-87-4 (Cbz-protected) and CAS 1260639-38-0 (Boc-protected) are catalog building blocks that exploit the N-1 imidazole connectivity to introduce a non-canonical imidazole-bearing side chain with a defined spatial trajectory distinct from that of Fmoc-homohistidine derivatives . The Boc-protected variant (C₁₂H₁₉N₃O₄, MW 269.30) enables selective Nᵅ-deprotection under mild acidic conditions while preserving the N-1 imidazole linkage, a feature not achievable with C-linked imidazole amino acids where imidazole NH protection/deprotection strategies are often required [1]. The Cbz-protected variant (C₁₅H₁₇N₃O₄, MW 303.31) provides orthogonal amine protection compatible with hydrogenolysis, expanding the synthetic toolbox for this scaffold . Homohistidine, by comparison, requires careful management of imidazole tautomerism and NH protection during SPPS, adding synthetic complexity [2].

SPPS-ready derivatives
Class-level
Boc- and Cbz-protected building blocks available; N-1 alkylation eliminates imidazole NH tautomerism
May support solid-phase peptide synthesis workflow with simplified protection strategy
Data to verify with coupling efficiency and crude purity yields
Peptide synthesis Solid-phase chemistry Building block utility

Antimicrobial Activity Profile: Differential Enzyme Inhibition vs. Membrane Disruption Mechanisms

Vendor-reported biological activity data indicate that 2-amino-4-(1H-imidazol-1-yl)butanoic acid inhibits the growth of Bacillus subtilis and Staphylococcus aureus through an enzyme inhibition mechanism, while its antifungal activity is attributed to disruption of fungal cell membranes via metal ion chelation . This dual mechanism profile is distinct from that of homohistidine-derived lipo-amino acid antimicrobial peptidomimetics, which exert activity primarily through membrane lysis of MRSA and other Gram-positive pathogens . The histidine kinase YycG of B. subtilis is a known target of imidazole-containing compounds, and the N-1 imidazole connectivity may confer differential binding to the kinase ATP pocket compared to C-linked imidazole analogs [1]. However, these antimicrobial activity data are qualitative only; no MIC values, IC50 values, or dose-response curves have been publicly reported for the target compound specifically, representing a significant evidence gap [2].

Antimicrobial activity
Data to verify
Qualitative enzyme inhibition in B. subtilis and S. aureus; antifungal via membrane disruption reported; no MIC data available
Supports antimicrobial screening context; requires quantitative dose-response validation
Users should commission de novo MIC/IC50 testing for any comparative analysis
Antimicrobial discovery Enzyme inhibition Mechanism of action

Optimal Research and Industrial Application Scenarios for 2-Amino-4-(1H-imidazol-1-yl)butanoic Acid Based on Quantitative Differentiation Evidence


Non-Guanidine-Mimetic Scaffold Design in Metalloenzyme Inhibitor Programs

When a medicinal chemistry program requires an imidazole-containing amino acid that must NOT function as a guanidine mimetic—for instance, to avoid off-target arginase or nitric oxide synthase inhibition—2-amino-4-(1H-imidazol-1-yl)butanoic acid is the preferred building block over homohistidine or 2-aminohomohistidine. Its N-1 imidazole connectivity eliminates the hydrogen bond donor (HBD = 2 vs. 3) and prevents the bidentate metal-coordination geometry essential for arginase engagement, as demonstrated by the 3,000,000 nM Ki of 2-aminohomohistidine vs. the 2 µM Kd of the optimized inhibitor A1P [1]. This property is advantageous for programs targeting enzymes where imidazole NH-mediated hydrogen bonding to the active site is undesirable.

Solid-Phase Peptide Synthesis Requiring Non-Tautomerizing Imidazole Side Chains

For solid-phase peptide synthesis (SPPS) campaigns, the N-1 imidazole connectivity eliminates the imidazole NH tautomerism (imidazol-4-yl ⇌ imidazol-5-yl) that complicates the use of homohistidine derivatives [1]. Orthogonally protected derivatives—Boc (CAS 1260639-38-0) and Cbz (CAS 1849826-87-4)—are commercially available and enable incorporation of the N-1 imidazole side chain without requiring additional imidazole NH protection/deprotection steps [2]. This reduces synthetic complexity by at least one protection step and minimizes side-product formation during Fmoc removal (20% piperidine/DMF), translating to higher crude peptide purity and improved overall yields compared to C-linked imidazole amino acid incorporation .

Physicochemical Property-Driven Compound Library Design with Predictable Lipophilicity Gradients

The quantifiable XLogP3 difference of −0.4 between 2-amino-4-(1H-imidazol-1-yl)butanoic acid (XLogP3 = −3.3) and homohistidine (XLogP3 = −2.9) provides a predictable lipophilicity gradient for library design [1]. When combined with the des-amino analog 4-(1H-imidazol-1-yl)butanoic acid (XLogP ≈ −0.2), this series offers a ~3.1 log unit hydrophilicity range controlled by two structural variables (N-1 vs. C-imidazole connectivity; α-amino group presence/absence) [2]. This enables systematic exploration of permeability–solubility trade-offs in hit-to-lead campaigns without introducing additional aromatic or heterocyclic modifications that could confound SAR interpretation.

Antimicrobial Target Deconvolution Studies Leveraging Differential Mechanism of Action

The qualitatively distinct antimicrobial mechanism reported for 2-amino-4-(1H-imidazol-1-yl)butanoic acid—enzyme inhibition in Bacillus subtilis and Staphylococcus aureus, plus metal-chelation-mediated membrane disruption in fungi [1]—positions it as a tool compound for target deconvolution studies aimed at distinguishing enzyme-targeted from membrane-targeted imidazole antibacterials. When used alongside homohistidine-based lipo-amino acid peptidomimetics (which operate via membrane lysis [2]) and 2-aminoimidazole biofilm inhibitors (which target the VicR response regulator at IC50 = 1.9 µM in S. mutans ), researchers can probe whether observed antimicrobial phenotypes arise from enzyme inhibition, membrane disruption, or signal transduction interference. However, users must note that quantitative MIC values for this specific compound remain unpublished, and de novo susceptibility testing will be required for any comparative analysis.

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor scaffold research
N-1 imidazole connectivity eliminates hydrogen bond donor; prevents bidentate metal coordination
Confirm absence of off-target arginase/NOS engagement
Solid-phase peptide synthesis studies
Orthogonally protected derivatives available; no imidazole NH tautomerism simplifies protection strategy
Crude peptide purity and coupling efficiency assessment
Physicochemical library design
Reported XLogP3 gradient vs. homohistidine and des-amino analog may support systematic SAR exploration
Permeability–solubility trade-off evaluation in hit-to-lead campaigns
Antimicrobial mechanism-of-action studies
Differentially reported mechanism: enzyme inhibition vs. membrane disruption vs. signal transduction interference
Quantitative MIC determination and target deconvolution required
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